![molecular formula C9H8N2O2 B1371489 Methyl 1,3-benzoxazole-2-carboximidoate CAS No. 33652-92-5](/img/structure/B1371489.png)
Methyl 1,3-benzoxazole-2-carboximidoate
Overview
Description
“Methyl 1,3-benzoxazole-2-carboximidoate” is a synthetic compound that belongs to the benzoxazole family. It has a molecular formula of C9H8N2O2 and a molecular weight of 176.17 .
Synthesis Analysis
While specific synthesis methods for “Methyl 1,3-benzoxazole-2-carboximidoate” were not found, benzoxazole derivatives can be synthesized via different pathways . For instance, benzoxazole derivatives can be synthesized via an oxidative coupling reaction between methyl-3-amino-4-hydroxyphenylacetate and aldehydes, catalyzed by lead tetraacetate in ethanol .Molecular Structure Analysis
The molecular structure of “Methyl 1,3-benzoxazole-2-carboximidoate” consists of a benzoxazole ring attached to a carboximidoate group . More detailed structural analysis may require advanced techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
“Methyl 1,3-benzoxazole-2-carboximidoate” has a molecular weight of 176.17 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Medicinal Chemistry
Methyl 1,3-benzoxazole-2-carboximidoate is used as a building block in medicinal chemistry. Benzoxazoles are common in natural products and represent an important class of key structural motifs. They are often incorporated as building blocks in ligands to target a variety of receptors and enzymes .
Proteomics Research
This compound is also utilized in proteomics research, where it may be used in the study of proteins and their functions. It is available for purchase specifically for this type of research .
Antifungal Activity
Benzoxazole derivatives have been evaluated for their antifungal activity. Some studies indicate that certain benzoxazole compounds are potent against fungi like Aspergillus niger and Candida albicans, suggesting potential applications for Methyl 1,3-benzoxazole-2-carboximidoate in developing antifungal agents .
Anthelmintic Properties
There is research indicating that benzoxazole derivatives have been synthesized and evaluated for their anthelmintic properties, being active against organisms such as Caenorhabditis elegans . This suggests possible applications in treating parasitic worm infections.
Mechanism of Action
Target of Action
Methyl 1,3-benzoxazole-2-carboximidoate is a compound used in proteomics research Benzoxazole derivatives, which include methyl 1,3-benzoxazole-2-carboximidoate, have been found to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders .
Mode of Action
Benzoxazole derivatives are known for their diverse biological applications, suggesting that they may interact with their targets in a variety of ways .
Biochemical Pathways
Benzoxazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Benzoxazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
methyl 1,3-benzoxazole-2-carboximidate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-12-8(10)9-11-6-4-2-3-5-7(6)13-9/h2-5,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRHPRACUIWAPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)C1=NC2=CC=CC=C2O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.